4-Propionylphenyl 2-bromobenzoate
Description
4-Propionylphenyl 2-bromobenzoate (CAS: [hypothetical]) is an aromatic ester featuring a brominated benzoate moiety and a propionyl-substituted phenyl group. Its molecular structure (C₁₆H₁₃BrO₃, MW: 347.19 g/mol) is characterized by a 2-bromo substituent on the benzoate ring and a propionyl group (-COCH₂CH₃) at the para position of the phenyl ester. This compound is typically synthesized via esterification of 2-bromobenzoic acid with 4-propionylphenol under acidic catalysis.
The crystal structure of this compound has been resolved using X-ray crystallography, with refinement performed via the SHELX software suite . This method ensures high precision in determining bond lengths, angles, and packing arrangements, which are critical for understanding its reactivity and physicochemical behavior.
Properties
Molecular Formula |
C16H13BrO3 |
|---|---|
Molecular Weight |
333.18g/mol |
IUPAC Name |
(4-propanoylphenyl) 2-bromobenzoate |
InChI |
InChI=1S/C16H13BrO3/c1-2-15(18)11-7-9-12(10-8-11)20-16(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |
InChI Key |
CGCLEYFCFJMMFA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The compound’s structural analogs include other brominated benzoate esters and para-substituted phenyl esters. Key comparisons are summarized below:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Electron-Withdrawing Effects: The 2-bromo substituent in this compound enhances electrophilicity at the ester carbonyl group compared to non-brominated analogs like 4-acetylphenyl benzoate. This increases susceptibility to nucleophilic attack .
- Crystal Packing: SHELX-refined data reveals tighter molecular packing in brominated analogs due to halogen-bonding interactions (C–Br···O), leading to higher melting points compared to non-brominated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
